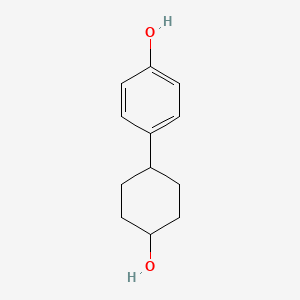

4-(4-Hydroxycyclohexyl)phenol

Description

Significance as a Phenolic Building Block in Organic Synthesis

The presence of two distinct hydroxyl groups in 4-(4-Hydroxycyclohexyl)phenol (B97357) allows for selective chemical modifications, making it a valuable intermediate in multi-step synthetic pathways. One of the most well-documented applications is its use as a precursor in the synthesis of selective estrogen receptor-beta (ERβ) agonists. google.com

The synthesis of the trans isomer of this compound itself serves as a prime example of its role as a synthetic intermediate. It is commonly prepared from 4-(4-hydroxyphenyl)cyclohexanone (B11790) via reduction. google.comnih.gov

A typical reaction is the reduction of the ketone group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727). This reaction proceeds with high efficiency, selectively transforming the ketone into a secondary alcohol while leaving the phenolic hydroxyl group intact. google.comgoogle.com

| Precursor | Reagent | Product | Yield | Reference |

| 4-(4-hydroxyphenyl)cyclohexanone | Sodium Borohydride (NaBH₄) in Methanol | trans-4-(4-Hydroxycyclohexyl)phenol | 90% | google.commarquette.edu |

This straightforward and high-yielding transformation underscores the compound's utility as a readily accessible building block for more complex molecules. The resulting diol can then undergo further functionalization at either the phenolic or the cyclohexanolic hydroxyl group, opening avenues for the creation of diverse molecular architectures.

Role in the Development of Advanced Materials and Functional Molecules

The unique structural characteristics of this compound make it an attractive monomer for the synthesis of advanced polymers and functional materials, such as liquid crystals. tandfonline.com Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. wikipedia.org The rigid phenyl group combined with the flexible cyclohexyl ring in this compound provides the necessary molecular shape (anisotropy) for the formation of liquid crystalline phases.

Researchers have successfully used this compound to create reactive mesogens, which are liquid crystals that can be polymerized to form liquid crystal polymer networks (LCPNs). tandfonline.com For instance, the phenolic hydroxyl group can be selectively alkylated, and the alcoholic hydroxyl group can be esterified with a polymerizable group, such as an acrylate (B77674).

In one synthetic route, 4-(4'-hydroxycyclohexyl)phenol is asymmetrically functionalized. The phenolic hydroxyl is first reacted with bromohexane in a Williamson ether synthesis. The resulting intermediate is then treated with bromohexanoyl chloride, followed by potassium acrylate, to attach a polymerizable acrylate group to the cyclohexanol (B46403) oxygen, yielding a liquid crystal monomer. tandfonline.com These monomers can then be used to produce UV-transparent LCPNs, which are valuable for applications in optics and electronics. tandfonline.com The compound has also been noted for its general use in the production of specialty chemicals. guidechem.com

Emerging Research Avenues in Pharmaceutical and Biological Chemistry

The most significant emerging applications for this compound are in the field of medicinal chemistry, where its derivatives are being investigated for a range of therapeutic effects. guidechem.com Its core structure has proven to be a valuable scaffold for designing molecules that can interact with specific biological targets.

Selective Estrogen Receptor-Beta (ERβ) Agonists: Derivatives of this compound have been identified as potent and selective agonists for the estrogen receptor-beta (ERβ). google.commarquette.edu ERβ is a drug target for a variety of conditions, including neurological and psychiatric diseases. google.comgoogle.com The selectivity of these compounds for ERβ over the alpha isoform (ERα) is crucial, as it may help to avoid some of the side effects associated with non-selective estrogen therapies. Research has shown that certain compounds derived from this scaffold exhibit high selectivity and potency. marquette.edu

| Compound Derivative | Target | Activity | Potency (EC₅₀) | Selectivity (ERβ vs ERα) | Reference |

| ISP358-2 | ERβ | Agonist | ~27 nM | ~750-fold | marquette.edu |

Mitofusin Activators: More recently, derivatives of N-(trans-4-hydroxycyclohexyl)-6-phenylhexanamide, which incorporate the 4-hydroxycyclohexyl moiety, have been identified as powerful mitofusin activators. nih.govbioworld.com Mitofusins are proteins that play a key role in mitochondrial fusion, a process essential for maintaining mitochondrial health. nih.gov Dysfunctional mitochondrial fusion is implicated in several neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). nih.govresearchgate.net Small molecule activators that enhance mitofusin function offer a promising therapeutic strategy for these currently untreatable conditions. nih.govfishersci.com The trans-isomer of the 4-hydroxycyclohexyl group has been shown to be critical for this biological activity. nih.govacs.org

Anti-inflammatory and Antioxidant Properties: Beyond these specific receptor targets, this compound and its derivatives have been noted for their potential anti-inflammatory and antioxidant properties. guidechem.com Phenolic compounds are well-known for their ability to scavenge free radicals, which can help protect cells from oxidative stress—a contributing factor in many diseases. nih.govontosight.ai In vitro studies have suggested that derivatives of this compound can inhibit inflammatory pathways, indicating potential applications in treating inflammatory conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxycyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436427 | |

| Record name | 4-(4-hydroxycyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370860-74-5 | |

| Record name | 4-(4-hydroxycyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Strategies for 4 4 Hydroxycyclohexyl Phenol and Its Analogs

Direct Alkylation and Hydroxylation Approaches for Cyclohexylphenol Formation

Direct functionalization methods provide a straightforward route to cyclohexylphenols by either attaching a cyclohexyl group to a phenol (B47542) or introducing a hydroxyl group to a pre-existing cyclohexylphenol structure.

Alkylation Reactions of Phenol with Cyclohexanol (B46403) Derivatives

The alkylation of phenol with cyclohexanol or its derivatives, like cyclohexene (B86901), is a common method for synthesizing cyclohexylphenols. researchgate.net This electrophilic aromatic substitution is typically catalyzed by solid acids, such as zeolites (e.g., H-BEA, HY) and acid-treated clays. researchgate.netresearchgate.netpnnl.gov The reaction of phenol with cyclohexanol over large-pore zeolites can selectively produce p-cyclohexylphenol. researchgate.net

The reaction mechanism involves the protonation of the alkylating agent by a Brønsted acid site on the catalyst to form a reactive electrophile, the cyclohexyl carbenium ion. pnnl.gov This cation then attacks the electron-rich phenol ring. Both O-alkylation (forming cyclohexyl phenyl ether) and C-alkylation (forming cyclohexylphenols) can occur. pnnl.govunive.it The formation of cyclohexyl phenyl ether is often kinetically favored and reversible. pnnl.gov

Reaction conditions such as temperature, reactant molar ratio, and catalyst type significantly influence the product distribution, particularly the ratio of ortho- to para-isomers. researchgate.netunive.it For instance, in reactions catalyzed by HY zeolites, lower temperatures tend to favor the formation of the ortho product, while higher temperatures promote the thermodynamically more stable para isomer. researchgate.net Similarly, using heterogeneous catalysts like Amberlyst-15 often results in an ortho/para ratio close to 2, whereas homogeneous acids like methanesulfonic acid can yield higher ratios. unive.it

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| HY Zeolite | Cyclohexanol | 140-220 | Product mixture of 2- and 4-cyclohexylphenol. The 2-/4- product ratio decreases with increasing temperature and time. | researchgate.net |

| H-BEA Zeolite | Cyclohexanol | 128 | Initial dehydration of cyclohexanol to cyclohexene is the rate-determining step for alkylation. | pnnl.gov |

| Amberlyst-15 (Solid Acid Resin) | Cyclohexene | 85 | Shows higher activity than homogeneous CH3SO3H; maintains a constant ortho/para ratio of ~2. | unive.it |

| Methanesulfonic Acid (CH3SO3H) | Cyclohexene | 85 | Ortho/para ratio varies from 3 to 5, suggesting rearrangement of the ether intermediate. | unive.it |

Direct Hydroxylation Techniques for Phenolic Ring Systems

Direct hydroxylation involves introducing a hydroxyl group onto an existing phenolic ring. While a primary route to 4-(4-hydroxycyclohexyl)phenol (B97357) would typically involve starting with precursors already containing the necessary hydroxyl groups, general hydroxylation techniques can be applied to functionalize phenolic systems. These methods can be used to synthesize analogs or in multi-step synthetic sequences. For instance, hydroxylation techniques could theoretically be used to introduce a hydroxyl group at the para-position of a cyclohexylphenol molecule. smolecule.com

Grignard Reagent Applications in Carbon-Carbon Bond Construction

Grignard reagents (R-Mg-X) are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.orglibretexts.org Their utility stems from the nucleophilic character of the carbon atom bonded to magnesium, which readily attacks electrophilic centers like carbonyl carbons. byjus.comtamu.edu

In the context of synthesizing this compound, a Grignard reaction could be envisioned as a key step. For example, a protected 4-hydroxyphenylmagnesium bromide could be reacted with cyclohexanone (B45756). The initial addition product, upon acidic workup and deprotection, would yield the target molecule. Conversely, a Grignard reagent derived from a protected 4-bromocyclohexanol (B7964648) could react with a protected 4-hydroxybenzaldehyde. These approaches highlight the versatility of Grignard reagents in constructing the fundamental carbon skeleton of complex molecules. numberanalytics.com

Catalytic Hydrogenation of Aromatic Precursors to Cyclohexylphenols

Catalytic hydrogenation is a crucial strategy for synthesizing cyclohexylphenols, often starting from biphenyl (B1667301) derivatives. This approach involves the selective reduction of one of the aromatic rings.

Selective Hydrogenation of Phenolic Compounds

The synthesis of this compound can be achieved through the selective hydrogenation of a precursor like 4-phenylphenol (B51918) (also known as p-hydroxybiphenyl). The primary challenge in this reaction is to hydrogenate one aromatic ring to a cyclohexane (B81311) or cyclohexanol ring while leaving the other phenolic ring and its hydroxyl group intact. researchgate.net

The reaction typically proceeds through the formation of cyclohexanone as an intermediate, which is then further reduced to cyclohexanol. nih.gov The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the desired product, cyclohexanol, over the intermediate cyclohexanone or the fully hydrogenated bicyclohexane. researchgate.netacs.org For instance, the hydrogenation of 4-acetamide-phenol yields N-(4-hydroxycyclohexyl)-acetamide, a direct analog of the target compound, which exists as cis and trans isomers. academie-sciences.fr

Optimization of Catalyst Systems (e.g., Palladium, Raney-Nickel)

The success of selective hydrogenation hinges on the catalyst system. Palladium (Pd) and Raney-Nickel (Raney-Ni) are two of the most extensively studied catalysts for this transformation. researchgate.netacs.org

Palladium-based catalysts are highly effective for the selective hydrogenation of phenols. nih.gov The catalytic performance is strongly influenced by the support material, which can include activated carbon (AC), alumina (B75360) (Al₂O₃), ceria (CeO₂), and carbon nitrides. nih.goviastate.eduresearchgate.net For example, a Pd catalyst supported on mesoporous graphitic carbon nitride (Pd@mpg-C₃N₄) demonstrated high activity and selectivity for converting phenol to cyclohexanone under mild conditions (atmospheric pressure H₂, 65 °C). nih.gov Similarly, palladium on hydroxyapatite (B223615) has achieved 97% selectivity to cyclohexanone at low hydrogen pressure. researchgate.net Optimizing conditions such as temperature, pressure, and solvent is crucial; for instance, a 5 wt% Pd/Al₂O₃ system in n-heptane at 80 °C and 5 bar H₂ pressure provided excellent trans-diastereoselectivity in the hydrogenation of phenol derivatives. nih.gov

Raney-Nickel catalysts are a cost-effective alternative to noble metals and are widely used in industrial hydrogenation processes. acs.orgmdpi.com Raney-Ni has been shown to be efficient in the hydrogenation of various phenolic compounds under mild conditions. mdpi.comresearchgate.net For example, it can effectively catalyze the transfer hydrogenation of phenol to cyclohexanol using 2-propanol as a hydrogen donor. researchgate.netrsc.org The activity and selectivity of Raney-Ni can be significantly tuned by modifying it with materials like silica (B1680970) or by adjusting reaction parameters. acs.orgijcce.ac.ir In one study, a tandem system using Raney-Ni and a hierarchical Beta zeolite catalyst achieved remarkable selectivity (~70%) for cyclohexylphenols from phenol and isopropyl alcohol at 150°C. rsc.org

| Catalyst System | Substrate | Conditions | Product(s) | Key Performance Metrics | Reference |

|---|---|---|---|---|---|

| 5 wt% Pd/Al₂O₃ | p-Cresol | 80 °C, 5 bar H₂, n-heptane | 4-Methylcyclohexanol | 90% yield, 80:20 trans:cis ratio | nih.gov |

| Pd@mpg-C₃N₄ | Phenol | 65 °C, 1 atm H₂, H₂O | Cyclohexanone | 99% conversion, >99% selectivity | nih.gov |

| Pd/Al₂O₃-CWE | Phenol | Mild conditions | Cyclohexanone | 100% activity, 98% selectivity in 50 min | researchgate.net |

| RANEY® Ni + Hierarchical Beta Zeolite | Phenol | 150 °C, Isopropyl alcohol | Cyclohexylphenols | 64% conversion, ~70% selectivity in 1 hr | rsc.org |

| Raney-Ni | Phenol | <70 °C, 1 bar H₂ | Cyclohexanol | Efficient hydrogenation of aromatic ring | mdpi.com |

| 20%Ni/SiO₂ | Biphenyl | 200 °C, 3 MPa H₂, Isopropanol | Cyclohexylbenzene | 99.6% conversion, 99.3% yield | mdpi.com |

Transition-Metal-Catalyzed Carbon-Oxygen Coupling Reactions

The formation of the phenolic hydroxyl group is a critical step in the synthesis of aryl-O-compounds. Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for creating C–O bonds, offering milder conditions and broader substrate compatibility compared to classical methods. beilstein-journals.orgeie.grmdpi.com These reactions typically involve the coupling of an aryl halide with a hydroxide (B78521) source. For the synthesis of this compound, a plausible precursor would be 4-bromo(4-hydroxycyclohexyl)benzene, where the C-Br bond is converted to a C-OH bond.

Palladium-Catalyzed Hydroxylation of Aryl Halides

Palladium catalysts are highly effective for the hydroxylation of aryl halides, a process that has been significantly developed over the past two decades. beilstein-journals.org Landmark work demonstrated that using a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand could efficiently convert aryl bromides and chlorides into phenols. beilstein-journals.org Bulky biarylphosphine ligands, such as tBuBrettPhos, have been identified as particularly effective, often used in conjunction with a palladacycle precatalyst to enhance reaction efficiency and scope. nih.govmit.edu

The reaction typically employs a strong base like potassium hydroxide (KOH) or cesium hydroxide (CsOH) and is often conducted in a mixed solvent system, such as 1,4-dioxane (B91453) and water, at elevated temperatures. beilstein-journals.orgnih.gov More recent advancements have enabled these reactions to proceed under ambient conditions, improving the energy efficiency of the process. beilstein-journals.orgnih.gov The choice of ligand is crucial; for instance, tri-tert-butylphosphine (B79228) has been used, though it may be more suitable for activated aryl halides. beilstein-journals.org Another approach utilizes boric acid as a mild, non-toxic, and stable source of hydroxide, which tolerates a wide array of functional groups. organic-chemistry.org

Table 1: Representative Palladium Catalyst Systems for Aryl Halide Hydroxylation

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference(s) |

| Pd₂(dba)₃ | Biphenylphosphine | KOH | 1,4-Dioxane/H₂O | 100 | Broad scope for aryl bromides and chlorides. | beilstein-journals.org |

| [Pd(cod)(CH₂SiMe₃)₂] | cataCXium® A | CsOH | THF | Room Temp. | Effective at ambient temperature. | beilstein-journals.org |

| Palladacycle Precatalyst | tBuBrettPhos | KOH or CsOH | 1,4-Dioxane | 80 | High to excellent yields for various (hetero)aryl halides. | nih.govmit.edu |

| Pd(OAc)₂ | t-BuBrettPhos | K₃PO₄ | NMP | 100 | Uses boric acid as the hydroxide source. | organic-chemistry.org |

Copper-Catalyzed Hydroxylation Methodologies

As a more economical and earth-abundant alternative to palladium, copper catalysts have been extensively studied for C–O coupling reactions. beilstein-journals.org The copper-catalyzed hydroxylation of aryl halides, reminiscent of the classic Ullmann reaction, provides a direct pathway to phenols. These methods are particularly effective for aryl iodides and bromides. beilstein-journals.orgorganic-chemistry.org

Effective catalyst systems often involve a simple copper source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), paired with a ligand. organic-chemistry.orgresearchgate.net Ligands like 8-hydroxyquinolin-N-oxide and 4,7-dihydroxy-1,10-phenanthroline have been shown to facilitate the reaction under mild conditions. nih.govrsc.org The reactions can be performed with various hydroxide sources, including aqueous solutions of tetrabutylammonium (B224687) hydroxide, in solvents like dimethyl sulfoxide (B87167) (DMSO) or even neat water, highlighting the environmental friendliness of some protocols. organic-chemistry.orgresearchgate.net These methods exhibit excellent functional group tolerance and selectivity. nih.gov

Table 2: Representative Copper Catalyst Systems for Aryl Halide Hydroxylation

| Catalyst | Ligand | Hydroxide Source | Solvent | Temperature (°C) | Key Features | Reference(s) |

| CuI | 8-Hydroxyquinaldine | (n-Bu)₄NOH·5H₂O | DMSO/H₂O | 100 | Efficient for aryl iodides and bromides. | organic-chemistry.org |

| Cu₂O | 4,7-Dihydroxy-1,10-phenanthroline | (n-Bu)₄NOH (aq) | Neat Water | 120 | Environmentally friendly protocol in water. | researchgate.netrsc.org |

| CuI | 8-Hydroxyquinolin-N-oxide | KOH | DMSO | 110 | Direct transformation with good functional group tolerance. | nih.gov |

| CuBr₂ | L-Proline | - | Water | 80 | Used for activated substrates like dihaloterephthalic acid. | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of commodity and fine chemicals. nih.govtandfonline.com The application of these principles to the synthesis of this compound can be approached from several angles, including the choice of solvents and energy sources.

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. springerprofessional.de Water, polyethylene (B3416737) glycols (PEGs), and ionic liquids are examples of environmentally benign solvents that have been successfully used in organic synthesis. springerprofessional.deresearchgate.net For instance, copper-catalyzed hydroxylation of aryl halides has been effectively performed in neat water, which is a significant advancement in sustainable phenol synthesis. rsc.org

The catalytic hydrogenation of 4,4'-biphenol to produce this compound is another process where green solvents are applicable. Studies have shown this reaction can be carried out efficiently in water or water-containing solvent systems, such as water in ethyl acetate, using catalysts like ruthenium or rhodium on a support. prepchem.comresearchgate.net Solvent-free, or neat, conditions represent an ideal green chemistry scenario, minimizing waste and simplifying purification. mdpi.com Such conditions are often achieved through mechanochemical methods or by running reactions at elevated temperatures without a diluent.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in synthetic chemistry for dramatically accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. mdpi.compharmacophorejournal.com This technique reduces the need for large volumes of solvent and lowers energy consumption. rasayanjournal.co.in

While specific literature on the microwave-assisted synthesis of this compound is scarce, the methodology has been widely applied to related transformations. For example, the Pechmann condensation to form coumarins from phenols and the Claisen-Schmidt condensation to produce chalcones from hydroxyacetophenones are significantly enhanced by microwave assistance. pharmacophorejournal.comrasayanjournal.co.inundip.ac.id Similarly, the synthesis of heterocyclic structures like tetrahydroindazoles from cyclohexanone derivatives has been achieved with excellent yields and short reaction times under microwave irradiation. researchgate.net These examples demonstrate the high potential for developing a microwave-assisted route for key steps in the synthesis of this compound or its precursors.

Mechanochemical Approaches for Enhanced Efficiency

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, offers a solvent-free pathway for synthesizing a wide range of molecules and polymers. nih.govrsc.org This technique can enhance reaction efficiency, reduce reaction times, and provide access to products that are difficult to obtain through traditional solution-phase chemistry. researchgate.net

Mechanochemical methods have been successfully applied to various C-C and C-O bond-forming reactions. nih.gov For example, aldol (B89426) condensations, Michael additions, and amidation reactions can be performed efficiently in a ball mill, often without any solvent. nih.govbeilstein-journals.org The synthesis of coordination compounds and the elimination reactions to form metal pyrazolates have also been demonstrated using grinding techniques. fudutsinma.edu.ng The application of mechanochemistry to the synthesis of this compound could involve the solvent-free coupling of precursors or the hydrogenation of biphenol in a solid-state reaction, representing a highly efficient and environmentally friendly manufacturing approach. researchgate.net

Catalyst Design and Recycling for Sustainable Production

The sustainable production of this compound relies heavily on the design of highly selective and recyclable catalysts. The primary industrial route to this compound is the partial hydrogenation of 4,4'-biphenol, a reaction that presents the significant challenge of hydrogenating only one of the two aromatic rings. The development of sophisticated catalyst systems is crucial to maximize the yield of the desired monohydrogenated product while minimizing the formation of the fully hydrogenated byproduct, bicyclohexyl-4,4'-diol, and other side products.

Catalyst Design and Performance

The selective hydrogenation of 4,4'-biphenol is predominantly achieved using heterogeneous catalysts based on noble metals such as Ruthenium (Ru), Palladium (Pd), and Rhodium (Rh). csic.esresearchgate.net The design of these catalysts involves careful selection of the active metal, the support material, and the use of promoters to steer the reaction towards the desired product.

Ruthenium-based catalysts are particularly effective due to their high activity and good recyclability. rsc.org For instance, a bimetallic catalyst containing 1% Ru and 0.03% Rh on an Al2O3 support has demonstrated 100% conversion of bisphenol A (a related biphenolic compound) with over 94% selectivity to the hydrogenated product under continuous flow conditions. Single-metal Ru/Al2O3 catalysts are also noted for their high activity and favorable economics, offering good recyclability and the ability to operate under lower pressures and temperatures. nih.gov

Palladium on activated carbon (Pd/C) is another widely studied system. researchgate.net Research has shown that the catalytic performance is highly sensitive to the preparation method. For example, catalysts prepared by a precipitation-deposition method can yield significantly different product distributions compared to those made by incipient wetness impregnation or commercially available catalysts. researchgate.net Furthermore, the addition of promoters, such as sodium (Na), to Pd/C catalysts can remarkably alter the reaction pathway. The method of promotion (e.g., pre-impregnation vs. post-impregnation of the promoter relative to the active metal) also plays a critical role in the final product yield and catalyst activity. researchgate.net

Bifunctional catalysts, which possess both metal sites for hydrogenation and acidic sites, offer another strategic approach. In related phenol hydrogenations, a composite catalyst of Pd/C with a heteropoly acid was shown to achieve 100% phenol conversion with 93.6% selectivity to cyclohexanone by suppressing the over-hydrogenation to cyclohexanol. This principle of using an acidic component to control the reaction pathway is applicable to the selective hydrogenation of 4,4'-biphenol.

The table below summarizes the performance of various catalytic systems in the hydrogenation of biphenol derivatives, illustrating the impact of catalyst design on conversion and product selectivity.

| Catalyst System | Precursor | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |

| Pd/C (Commercial) | 4,4'-Biphenol | 140 | 0.8 | 98.4 | 4.9 (to BHD) | researchgate.net |

| Pd/C (Lab-prepared, PD) | 4,4'-Biphenol | 140 | 0.8 | 29.5 | 36.7 (to BHD) | researchgate.net |

| Pd/C-Heteropoly Acid | Phenol | 80 | 1.0 | 100 | 93.6 (to Cyclohexanone) | |

| Ru-Sn/γ-Al2O3 | TMCB | 120 | 4.0 | 100 | 73.5 (to CBDO***) | nih.gov |

| Rh/C | Phenol | 140 | >1.0 | 100 | 99 (to Cyclohexylamine)**** | csic.es |

| *BHD: Bicyclohexyl-4,4'-diol (fully hydrogenated product). Data reflects selectivity to the over-hydrogenated product, indicating pathway differences. | ||||||

| TMCB: Tetramethylcyclobutane-1,3-dione. | ||||||

| ***CBDO: 2,2,4,4-tetramethyl-1,3-cyclobutanediol. | ||||||

| ****Reaction performed was reductive amination with cyclohexylamine. |

Catalyst Deactivation and Regeneration

A critical aspect of sustainable production is the long-term stability and recyclability of the catalyst. Catalyst deactivation is a significant challenge in industrial processes. The primary mechanisms for deactivation in phenol hydrogenation reactions include:

Carbon Deposition (Coking): The formation of carbonaceous residues or high-boiling-point byproducts on the catalyst surface can physically block active sites and pores. researchgate.net This is a dominant mode of deactivation for carbon-supported catalysts. researchgate.net

Sintering: At elevated temperatures, fine metal nanoparticles on the support can migrate and agglomerate into larger crystals. This process reduces the active surface area of the metal, leading to a loss of catalytic activity.

Leaching: The active metal can dissolve into the reaction medium, which not only deactivates the catalyst but also contaminates the product. This is a particular concern for bifunctional catalysts where acidic components might facilitate metal leaching. rsc.org

To overcome deactivation and extend catalyst lifetime, regeneration protocols are employed. A common and effective method for supported metal catalysts involves a two-step process:

Oxidation: The spent catalyst is treated with a controlled flow of air or an oxygen-containing gas at elevated temperatures (e.g., 200°C). This step burns off the deposited carbonaceous materials. researchgate.net

Reduction: Following oxidation, the catalyst is treated with hydrogen (H2) at a specific temperature (e.g., 180°C) to reduce the oxidized metal species back to their active metallic state. researchgate.net

This mild regeneration process has been shown to fully recover the activity of Pt/C and Ru/C catalysts in aqueous-phase hydrogenation reactions. researchgate.net For zeolite-based catalysts, regeneration at higher temperatures (e.g., 500°C) may be necessary to effectively remove fouling and restore the catalyst's specific surface area and activity.

While the excellent reusability of Ru and Pd-based catalysts is frequently cited as a key advantage, detailed multi-cycle performance data specifically for the selective hydrogenation of 4,4'-biphenol to this compound is not extensively reported in publicly available literature. However, studies on similar transformations demonstrate the potential for high stability. For example, a Pd/C-based catalyst showed good reusability for at least five cycles in phenol hydrogenation, and a bifunctional Ruthenium catalyst was recycled over six runs in the hydrolytic hydrogenation of xylan (B1165943) with minimal loss of activity. rsc.orgresearchgate.net The continued development of robust catalysts that resist deactivation and can be easily regenerated is paramount for the economic and environmental sustainability of this compound production.

Stereochemical Considerations and Diastereomeric Control in 4 4 Hydroxycyclohexyl Phenol Chemistry

Formation and Separation of Cis- and Trans-Isomers

The synthesis of 4-(4-hydroxycyclohexyl)phenol (B97357) typically yields a mixture of cis and trans isomers. A common synthetic route involves the catalytic hydrogenation of 4-(4-hydroxyphenyl)cyclohexanone (B11790). The reduction of the carbonyl group can proceed from two different faces, leading to the formation of both diastereomers. For instance, the reduction of 4-(4-hydroxyphenyl)cyclohexanone with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) results in the formation of this compound as a mixture of isomers. google.comgoogle.commarquette.edu

The separation of these isomers is a crucial step to obtain the desired stereoisomer, which is often the trans isomer due to its higher biological activity. nih.gov Several methods are employed for the separation of cis and trans isomers of this compound and its derivatives:

Crystallization: Fractional crystallization is a widely used technique to separate the isomers. The trans isomer of N-(4-hydroxycyclohexyl)acetamide, a related compound, is less soluble than the cis isomer and can be preferentially crystallized from a suitable solvent like acetone. cdnsciencepub.com Similarly, for 2,2-bis(4-hydroxycyclohexyl)propane (hydrogenated bisphenol A), recrystallization from chloroform (B151607) can yield a product highly enriched in the trans,trans isomer. google.com A method for separating the cis- and trans-isomers of 4-acetamido-cyclohexanol involves esterification followed by recrystallization, which yields the trans-isomer with a purity of over 99%. google.com

Chromatography: Various chromatographic techniques are effective for separating cis and trans isomers. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). vt.edu For instance, the separation of cis and trans isomers of other cyclohexyl derivatives has been successfully achieved using these methods.

The following table summarizes a typical synthesis and separation process for the isomers of this compound:

| Step | Description | Key Reagents/Conditions | Outcome |

| Synthesis | Reduction of 4-(4-hydroxyphenyl)cyclohexanone | Sodium borohydride (NaBH₄), Methanol | Mixture of cis- and trans-4-(4-hydroxycyclohexyl)phenol |

| Separation | Fractional Crystallization | Acetone or other suitable solvents | Isolation of the less soluble trans isomer |

Epimerization Processes for Diastereomeric Enrichment

To maximize the yield of the more desirable trans isomer, epimerization processes are employed to convert the cis isomer into the trans isomer. This is often achieved through catalytic processes that establish a thermodynamic equilibrium between the two isomers.

Raney-Nickel is a commonly used catalyst for the epimerization of 4-substituted cyclohexanol (B46403) derivatives. cdnsciencepub.comresearchgate.net The mechanism for the epimerization of the related N-(4-hydroxycyclohexyl)acetamide involves a reversible dehydrogenation-hydrogenation process. The cis-isomer is first dehydrogenated on the Raney-Nickel surface to form the corresponding 4-substituted cyclohexanone (B45756) intermediate. Subsequent hydrogenation of this ketone can then yield either the cis or the trans isomer. Over time, this reversible process leads to a thermodynamic equilibrium that favors the more stable trans isomer. researchgate.net Theoretical studies using density functional theory (DFT) have supported a reaction pathway involving a 4-acetamide-cyclohexanone intermediate. researchgate.net

The general steps for Raney-Nickel catalyzed epimerization can be outlined as:

Adsorption: The cis-4-(4-hydroxycyclohexyl)phenol adsorbs onto the surface of the Raney-Nickel catalyst.

Dehydrogenation: The catalyst facilitates the removal of hydrogen from the hydroxyl-bearing carbon and the adjacent hydrogen on the cyclohexane (B81311) ring, forming the intermediate 4-(4-hydroxyphenyl)cyclohexanone.

Desorption/Re-adsorption of Intermediate: The ketone intermediate can desorb and re-adsorb onto the catalyst surface.

Hydrogenation: The ketone is then hydrogenated. The direction of hydrogen addition determines whether the cis or trans isomer is formed.

Equilibration: This reversible process continues until a thermodynamic equilibrium is reached, which typically favors the formation of the more stable trans isomer.

The ratio of cis to trans isomers at equilibrium and the rate at which this equilibrium is reached are significantly influenced by the reaction conditions. For the epimerization of N-(4-hydroxycyclohexyl)acetamide, which serves as a model, the following conditions have been shown to be important:

Catalyst: Raney-Nickel has demonstrated excellent catalytic activity and stability for this epimerization. researchgate.net

Solvent: Water has been used as a suitable solvent for the reaction. researchgate.net

Temperature: The reaction is typically carried out at reflux temperature. researchgate.net

Atmosphere: A protective atmosphere of hydrogen is often employed. researchgate.net

Studies on N-(4-hydroxycyclohexyl)acetamide have shown that starting with a cis-trans ratio of 66:34, epimerization can lead to a mixture containing 66 to 68 percent of the trans isomer. researchgate.net By combining epimerization with concentration and crystallization, a pure trans isomer with a purity of 93% can be obtained. researchgate.net

The following table summarizes the effect of reaction conditions on the epimerization of a model compound, N-(4-hydroxycyclohexyl)acetamide:

| Reaction Condition | Parameter | Effect on Isomer Ratio | Reference |

| Catalyst | Raney-Nickel | Efficiently catalyzes the conversion of cis to trans isomer. | researchgate.net |

| Solvent | Water | Provides a suitable medium for the reaction. | researchgate.net |

| Temperature | Refluxing temperature | Increases the reaction rate to reach equilibrium faster. | researchgate.net |

| Atmosphere | Hydrogen | Protective atmosphere, participates in the hydrogenation step. | researchgate.net |

Impact of Stereochemistry on Biological Activity and Material Performance

The stereochemistry of this compound is a critical determinant of its biological activity, particularly its interaction with estrogen receptors (ER). The trans isomer has been shown to be significantly more potent as an estrogen receptor beta (ERβ) agonist compared to the cis isomer. nih.gov

Biological Activity: In the context of developing selective ERβ agonists for conditions like Alzheimer's disease, the trans isomer of this compound derivatives is preferred. google.comnih.govmarquette.edu For example, in a study of mitofusin activators, the trans-cyclohexanol stereoisomer was found to be biologically active, while the corresponding cis-analog was not. nih.gov Docking studies suggest that the specific three-dimensional structure of the trans isomer allows for more favorable interactions with the amino acid residues in the ligand-binding domain of the ERβ. researchgate.net The higher binding affinity of the trans isomer translates to greater efficacy in modulating the receptor's activity. For instance, one study reported that the trans-isomer of a related compound was more potent than a mixture of cis and trans isomers. marquette.edunih.gov

The following table highlights the difference in biological activity between the cis and trans isomers of this compound derivatives:

| Isomer | Biological Activity | Receptor Target | Significance |

| Trans | More potent agonist | Estrogen Receptor Beta (ERβ) | Preferred for development as a therapeutic agent. nih.gov |

| Cis | Less active or inactive | Estrogen Receptor Beta (ERβ) | Generally considered the less desirable isomer for biological applications. nih.gov |

Material Performance: While the impact of stereochemistry on the material performance of this compound itself is less documented in the provided search results, it is a known building block for liquid crystals. tcichemicals.com For related compounds like hydrogenated bisphenol A, the trans,trans isomer is more valuable because it yields polymers with greater symmetry and improved physical properties, such as higher melting points. google.com It is plausible that the defined stereochemistry of the trans isomer of this compound could lead to more ordered packing in liquid crystalline phases, thereby influencing properties like clearing point and birefringence.

Advanced Spectroscopic and Analytical Characterization of 4 4 Hydroxycyclohexyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-(4-hydroxycyclohexyl)phenol (B97357), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of related phenol (B47542) compounds, the aromatic protons typically appear as multiplets in the downfield region. For instance, in a derivative, the two aromatic protons of a pentadecyl-substituted ring show a multiplet in the range of 6.70–6.75 ppm, while the doublet of a doublet for the proton para to the pentadecyl chain appears at 6.61 ppm. researchgate.net The phenolic hydroxyl protons are observed as singlets, for example, at 4.68 and 4.66 ppm in a similar bisphenol structure. researchgate.net The protons on the cyclohexyl ring will exhibit signals in the aliphatic region, with their specific chemical shifts and multiplicities depending on their axial or equatorial positions and their proximity to the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. In a related phenol compound, the carbon atoms of the aromatic ring without a pentadecyl chain show signals at specific ppm values. researchgate.net For this compound, distinct signals would be expected for the substituted and unsubstituted carbons of the phenol ring, as well as for the carbons of the cyclohexyl ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH (ortho to OH) | 6.7-6.9 | Doublet | |

| Aromatic CH (meta to OH) | 7.0-7.2 | Doublet | |

| Cyclohexyl CH (attached to phenyl) | 2.4-2.6 | Multiplet | |

| Cyclohexyl CH (with OH) | 3.5-3.7 | Multiplet | |

| Cyclohexyl CH₂ | 1.2-2.0 | Multiplets | |

| Phenolic OH | 4.5-5.5 | Broad Singlet | Exchangeable with D₂O |

| Cyclohexyl OH | 1.5-2.5 | Broad Singlet | Exchangeable with D₂O |

| Aromatic C-OH | 150-155 | Singlet | |

| Aromatic C-C (ipso) | 135-140 | Singlet | |

| Aromatic CH | 115-130 | Singlet | |

| Cyclohexyl C-OH | 65-75 | Singlet | |

| Cyclohexyl CH | 40-50 | Singlet | |

| Cyclohexyl CH₂ | 25-35 | Singlet |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the hydroxyl (–OH) groups and the aromatic ring.

The IR spectrum of an alcohol or phenol is characterized by a prominent broad absorption band in the region of 3550-3200 cm⁻¹, which is attributed to the O-H stretching vibration. adichemistry.comucla.edu This broadening is a result of intermolecular hydrogen bonding. adichemistry.com The presence of two hydroxyl groups in this compound, one phenolic and one alcoholic, would contribute to this characteristic absorption.

The C-O stretching vibrations for alcohols and phenols are typically observed in the 1260-1050 cm⁻¹ range. adichemistry.com The exact position can help distinguish between primary, secondary, and tertiary alcohols, as well as phenols. adichemistry.com Aromatic C=C stretching vibrations appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, confirming the presence of the benzene (B151609) ring. libretexts.org Additionally, C-H stretching vibrations for the aromatic ring are found between 3100-3000 cm⁻¹, while those for the saturated cyclohexyl ring are observed between 3000-2850 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol & Phenol) | 3550 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Phenol) | ~1230 | Strong |

| C-O Stretch (Alcohol) | ~1050 | Strong |

| C-H Bending (Aromatic) | 900 - 675 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₆O₂), the expected molecular weight is approximately 192.25 g/mol . capotchem.comfishersci.com

In a mass spectrometer, the molecule is ionized, often by electron impact (EI), which can lead to the formation of a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. Subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the cyclohexyl hydroxyl group, cleavage of the bond between the phenyl and cyclohexyl rings, and fragmentation of the cyclohexyl ring itself. The resulting fragment ions are detected and plotted as a function of their mass-to-charge ratio (m/z), creating a mass spectrum. Analysis of related compounds by GC-MS has been documented, indicating this is a suitable technique for this compound. nih.govphcogres.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC is a powerful tool for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For the analysis of phenolic compounds, reversed-phase HPLC is frequently used. researchgate.net In a typical setup, a C8 or C18 column is employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. researchgate.netijrpc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by the area percentage of its peak in the chromatogram. HPLC methods have been developed for the analysis of related compounds, demonstrating their applicability. ijrpc.com

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. thermofisher.com For the analysis of phenols, a capillary column is typically used. kelid1.ir The purity of this compound can be assessed by GC, with some suppliers specifying a purity of ≥97.0% by GC. fishersci.comavantorsciences.com

GC coupled with mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. phcogres.com This allows for the identification of the separated components based on their mass spectra. GC-MS analysis of plant extracts has successfully identified various phenolic compounds. phcogres.comresearchgate.net For this compound, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior. epa.gov

X-ray Diffraction Studies for Crystal Structure and Conformation Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. For this compound, single-crystal X-ray diffraction (SCXRD) can provide precise information about its crystal structure, bond lengths, bond angles, and the conformation of the cyclohexyl ring.

In related compounds, X-ray diffraction studies have shown that the cyclohexyl ring typically adopts a chair conformation. iucr.org These studies also reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the crystal structure. iucr.org For instance, in a derivative of this compound, intermolecular O-H···O hydrogen bonds form chains that stabilize the crystal packing. iucr.org Similar analyses would be expected to reveal the specific stereochemistry (cis or trans) of the substituents on the cyclohexyl ring in this compound and how the molecules pack in the solid state.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In the case of this compound, the key chromophore is the phenol ring system. The electronic transitions associated with this aromatic system are responsible for the compound's characteristic UV absorbance.

The UV spectrum of this compound is primarily defined by the π → π* transitions of the electrons in the benzene ring. The presence of the hydroxyl (-OH) group, an auxochrome, on the ring modifies the absorption profile. This group, through its lone pairs of electrons, interacts with the π-electron system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in the absorption intensity (hyperchromic effect) compared to unsubstituted benzene. The cyclohexyl group, being a saturated aliphatic substituent, does not act as a chromophore and has a negligible effect on the position of the primary absorption bands.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively published. However, data from structurally similar compounds and derivatives confirm the expected absorption profile. The primary absorption peak (λmax) is consistently observed in the region of 275-280 nm, which is characteristic of the phenolic chromophore. For instance, a derivative, 6-(4'-((1r,4'r)-4-acryloyloxycyclohexyl)phenoxy)hexyl acrylate (B77674), which retains the core structure, has a maximum absorption wavelength (λmax) of 276 nm. nist.govutwente.nl Similarly, other complex molecules that include the hydroxycyclohexylphenol moiety exhibit a λmax around 276 nm. caymanchem.com The closely related compound 4-cyclohexylphenol, which lacks the second hydroxyl group on the cyclohexane (B81311) ring, also shows absorption in this region, with data referenced in the NIST Chemistry WebBook. nist.gov

The following table summarizes the UV absorption data for compounds structurally related to this compound, illustrating the characteristic absorption of the p-substituted phenol chromophore.

| Compound Name | Maximum Absorption Wavelength (λmax) (nm) | Solvent |

| 6-(4'-((1r,4'r)-4-acryloyloxycyclohexyl)phenoxy)hexyl acrylate (Derivative) | 276 | Dichloromethane (B109758) |

| cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol (Related Compound) | 276 | Not Specified |

Structure Activity Relationship Sar Studies of 4 4 Hydroxycyclohexyl Phenol Derivatives

Systematic Modulations of the Cyclohexyl Ring Substituents and Their Bioactivity Effects

One area of focus has been the introduction of various functional groups onto the cyclohexyl ring. For instance, the addition of a hydroxymethyl group to the cyclohexyl core has been found to enhance binding affinities for certain receptors. google.commarquette.edu The stereochemistry of these substituents is also a determining factor. Studies comparing cis- and trans- isomers have demonstrated that the trans- configuration of the 4-hydroxycyclohexyl group often leads to greater potency. google.commarquette.edunih.gov This suggests that the spatial orientation of the substituent plays a critical role in how the molecule fits into the binding pocket of its target protein.

In the context of developing mitofusin activators, which are crucial for treating certain neurodegenerative diseases, the substitution on the cyclohexyl ring has been extensively studied. nih.gov A series of 6-phenylhexanamide (B1615602) derivatives were synthesized with various modifications to the 4-hydroxycyclohexyl moiety. nih.gov Replacing the hydroxyl group with other functionalities like a tetrahydropyran, amino, or amide group resulted in compounds with comparable potency but altered stability and permeability. nih.gov For example, while the 4-amino and 4-amide analogs were potent, they exhibited reduced permeability across the blood-brain barrier. nih.gov Conversely, smaller, less polar substituents like a methyl group or difluoro substitution led to a significant decrease in mitofusin activation and stability. nih.gov

These findings underscore the delicate balance required between the size, polarity, and stereochemistry of the cyclohexyl ring substituents to achieve optimal biological activity. The data gathered from these systematic modulations provide a roadmap for designing more effective and specific therapeutic agents.

Table 1: Bioactivity Effects of Cyclohexyl Ring Modifications in 6-Phenylhexanamide Derivatives nih.gov

| Compound ID | Cyclohexyl Ring Substituent | Relative Potency | Microsomal Stability | PAMPA-BBB Permeability |

| 13 | 4-hydroxyl | High | Moderate | Moderate |

| 14 | Tetrahydropyran | High | High | Low |

| 15 | 4-amino | High | Low | Low |

| 16 | 4-amide | High | High | Low |

| 17 | 4-methyl | Low | Low | N/A |

| 18 | 4,4-difluoro | Low | Low | N/A |

Rational Alterations of the Phenolic Moiety and Aromatic Substitution Patterns

The phenolic hydroxyl group and the aromatic ring of 4-(4-hydroxycyclohexyl)phenol (B97357) are critical pharmacophoric features, and their modification has been a key strategy in SAR studies. The phenolic hydroxyl group is often essential for forming crucial hydrogen bonds with target receptors.

In the context of estrogen receptor (ER) modulation, the phenolic hydroxyl group is known to interact with key amino acid residues, such as Arg394 and Glu353, within the receptor's binding pocket. researchgate.net The presence of this hydroxyl group is a common feature among many ER agonists and is often a prerequisite for high-affinity binding. researchgate.net

Alterations to the aromatic substitution pattern can also significantly influence bioactivity. The introduction of substituents on the phenol (B47542) ring can affect the electronic properties and steric profile of the molecule, thereby modulating its interaction with the target. For example, in the development of selective ERβ agonists, the core structure of a phenol ring tethered to a substituted cyclohexane (B81311) ring has proven to be highly effective. google.commarquette.edu This A-C ring structure, which mimics a portion of the natural estrogen molecule, has been shown to exhibit high selectivity for ERβ over ERα. google.commarquette.edu

The understanding of how modifications to the phenolic moiety and aromatic substitution patterns affect biological activity is crucial for the design of compounds with tailored pharmacological profiles.

Table 2: Influence of Phenolic and Aromatic Modifications on Bioactivity

| Compound Class | Modification | Effect on Bioactivity | Reference |

| Estrogen Receptor Agonists | Phenolic hydroxyl group | Essential for hydrogen bonding with ER active site | researchgate.net |

| Selective ERβ Agonists | A-C ring structure (phenol + cyclohexane) | High selectivity for ERβ over ERα | google.commarquette.edu |

| Tetrahydroquinazoline (B156257) Derivatives | Intramolecular H-bond from phenolic OH | Stabilizes molecular conformation, influences biological properties | mdpi.com |

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For derivatives of this compound, the flexibility of the cyclohexyl ring and the relative orientation of its substituents can significantly impact biological recognition and subsequent activity.

The stereochemistry of the cyclohexyl ring, specifically the cis or trans relationship between the phenolic group and other substituents, is a key factor. In numerous studies, the trans isomer has been shown to be the more active or potent form. google.commarquette.edunih.gov For instance, in a series of mitofusin activators, the trans-4-hydroxycyclohexyl diastereomer exhibited all the biological activity, while the cis form was inactive. nih.gov This stark difference highlights the importance of the precise spatial arrangement of functional groups for effective interaction with the target protein.

X-ray crystallography and other structural analysis techniques have been employed to determine the exact conformation of these molecules. For example, the crystal structure of a potent ERβ agonist, ISP358-2, confirmed the trans stereochemistry of the cyclohexane ring. google.com This structural information, when combined with molecular docking studies, provides a detailed picture of how the molecule fits into the binding pocket and interacts with specific amino acid residues. google.com

The conformational plasticity of the linker region between the phenolic ring and other parts of the molecule can also be a source of variation in biological activity. nih.gov However, maintaining a specific distance between key pharmacophoric elements is often crucial for retaining activity. nih.gov

The understanding of the conformational requirements for biological activity is essential for the design of stereochemically pure and more effective therapeutic agents.

Computational and Chemoinformatic Approaches to SAR Elucidation

In addition to experimental methods, computational and chemoinformatic approaches have become indispensable tools for elucidating the SAR of this compound derivatives. These in silico methods allow for the prediction of biological activity, the analysis of ligand-receptor interactions, and the rational design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For phenolic compounds in general, QSAR studies have been successfully applied to predict their toxicity and other biological effects. nih.govinsilico.eu These studies often utilize a variety of molecular descriptors, including those related to hydrophobicity, electronic properties, and steric features. nih.govinsilico.eu For example, descriptors such as molecular weight, hardness, chemical potential, and electrophilicity index have been shown to be valuable in assessing the toxicity of phenols. nih.gov

In the context of more complex derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide more detailed insights. explorationpub.comrsc.org These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, and other fields are likely to increase or decrease biological activity. explorationpub.com For a series of phenol ether derivatives, 3D-QSAR models were constructed to guide the design of novel proteasome inhibitors. explorationpub.com The resulting models showed good predictive power and provided a theoretical basis for further optimization. explorationpub.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique provides valuable insights into the binding mode and interactions between the ligand and the active site of the target protein.

For derivatives of this compound, molecular docking has been used to rationalize their observed biological activities and to guide the design of new analogs. For instance, docking studies of ERβ agonists have shown how the phenolic hydroxyl group and the cyclohexyl ring interact with specific residues in the ERβ binding pocket, such as Arg394, Glu353, and His524. google.comresearchgate.net These studies can also help to explain the observed selectivity of certain compounds for one receptor isoform over another. researchgate.net

Molecular dynamics (MD) simulations take the static snapshots provided by molecular docking a step further by simulating the movement of the ligand-receptor complex over time. rsc.orgnih.govmdpi.comajchem-a.com This provides a more dynamic and realistic view of the binding process and can help to assess the stability of the predicted binding mode. rsc.orgnih.govmdpi.comajchem-a.com For example, MD simulations of phenolic compounds bound to adenosine (B11128) deaminase have been used to study the persistence of key interactions and to calculate binding free energies, which can provide a more accurate prediction of binding affinity. nih.gov

The combination of molecular docking and MD simulations is a powerful approach for understanding the molecular basis of SAR and for the rational design of new and improved therapeutic agents based on the this compound scaffold.

Applications of 4 4 Hydroxycyclohexyl Phenol in Advanced Materials Science

Polymer Chemistry Applications

The bifunctional nature of 4-(4-hydroxycyclohexyl)phenol (B97357), along with the inherent characteristics of its phenolic and cyclohexyl groups, allows for its versatile application in polymer chemistry. It can be incorporated into polymer chains to modify backbone properties or used as an additive to protect polymers from degradation.

Use as Stabilizers for Thermoplastics and Elastomers

Phenolic compounds are widely recognized for their antioxidant properties, and derivatives of cyclohexylphenol are utilized as effective stabilizers to prevent oxidative degradation in various organic materials, including plastics and rubbers. google.com The primary mechanism involves the phenolic hydroxyl group, which can donate a hydrogen atom to terminate the chain reactions initiated by free radicals that lead to polymer degradation under heat, UV light, or mechanical stress.

The bulky, saturated cyclohexyl group enhances the stabilizer's solubility and compatibility within the non-polar polymer matrix, preventing it from leaching out over time and ensuring long-term protection. While research specifically detailing this compound is limited in this context, the utility of the broader class of cyclohexylphenols is well-documented in patents. These compounds have been shown to enhance the stability of high-molecular-weight unsaturated polymers. google.com

| Polymer Type | Example Stabilizer from Cyclohexylphenol Class | Application Context |

| Butadiene-Acrylonitrile Copolymer | 6-(2-isopropylcyclohexyl)-o-cresol | Added as an emulsion to the polymer latex to prevent degradation. google.com |

| Butadiene-Styrene Copolymer | 2-ethyl-6-cyclohexylphenol | Emulsified and added to the rubber-like copolymer. google.com |

| Butyl Rubber (Isobutylene-Isoprene) | 2-cyclohexyl-6-tert-amylphenol | Incorporated directly into the raw rubber before curing. google.com |

Esterification Reactions for Polymer Integration

The two hydroxyl groups on this compound allow it to act as a diol monomer in polycondensation reactions. Through esterification with dicarboxylic acids or their derivatives (like diacyl chlorides), it can be integrated into the backbone of polyesters, polycarbonates, and other condensation polymers.

A key application involves the synthesis of functional oligomers that can be used in advanced composites and thermosets. For instance, related cyclohexylphenol derivatives, such as 2-methyl-6-cyclohexylphenol, are used to create linear bifunctional phenylene ether oligomers. These oligomers are then "capped" through an esterification reaction with (meth)acrylate groups. google.com This process attaches reactive functional groups to the ends of the oligomer chains, making them suitable for subsequent free-radical curing to form highly cross-linked, durable thermoset materials. google.com This integration of the cyclohexylphenol moiety can enhance the thermal stability and mechanical properties of the final cured resin.

Potential Applications in Liquid Crystal Technology

The rigid structure of the cyclohexylphenol moiety is highly advantageous for applications in liquid crystal (LC) technology. Molecules containing this core structure are often used as intermediates in the synthesis of liquid crystal monomers. science.gov The combination of the flexible cyclohexyl ring and the rigid phenyl group helps in achieving the necessary mesophase behavior (the state between liquid and solid) that is characteristic of liquid crystals.

One innovative application is the use of this compound derivatives to create polymer-based alignment layers for liquid crystal displays. In a reported synthesis, various 4-(trans-4-alkylcyclohexyl)phenol compounds were chemically grafted onto a poly(4-chloromethylstyrene) backbone. This resulted in comb-like polymers with the cyclohexylphenol units as side chains. When coated onto a substrate, these polymer films can induce a specific orientation in the liquid crystal molecules that are placed on top of them, a critical function for the operation of an LCD. For example, these novel polymer layers were shown to induce vertical alignment in the nematic liquid crystal 4-pentyl-4-cyanobiphenyl (5CB).

| Component | Chemical Name | Role in Synthesis/Application |

| Polymer Backbone | Poly(4-chloromethylstyrene) (PCMS) | The main chain to which the side groups are attached. |

| Side-Chain Precursor | 4-(trans-4-ethylcyclohexyl)phenol | An example derivative used to form the liquid crystal-orienting side chains. |

| Side-Chain Precursor | 4-(trans-4-propylcyclohexyl)phenol | A derivative with a different alkyl chain length. |

| Side-Chain Precursor | 4-(trans-4-butylcyclohexyl)phenol | A derivative with a different alkyl chain length. |

| Side-Chain Precursor | 4-(trans-4-amylcyclohexyl)phenol | A derivative with a different alkyl chain length. |

| Liquid Crystal | 4-pentyl-4-cyanobiphenyl (5CB) | The liquid crystal material used to test the alignment properties of the polymer film. |

Development of Novel Functional Materials Incorporating Cyclohexylphenol Scaffolds

The cyclohexylphenol structure serves as a robust molecular scaffold for building novel functional materials with tailored properties. Its rigidity and well-defined geometry are exploited to control the nanoscale architecture of new materials. Cyclohexylphenols are valuable intermediate chemicals used in the manufacture of specialized dyes and resins. researchgate.net

An example of such a novel material is the development of phenylene ether oligomers derived from monomers like 2-methyl-6-cyclohexylphenol. These oligomers, featuring the cyclohexylphenol scaffold in their repeating units, are designed for high-performance applications. By functionalizing the ends of these oligomers with reactive groups like methacrylates via esterification, they become key components in curable thermosetting compositions. google.com These compositions can be used with reinforcing fibers (e.g., glass or carbon fiber) to manufacture advanced composites for the electronics and aerospace industries, where high thermal stability and mechanical strength are paramount. google.com The incorporation of the cyclohexylphenol scaffold contributes to the superior performance characteristics of the final thermoset material.

Pharmacological and Biological Activities of 4 4 Hydroxycyclohexyl Phenol and Its Analogs

Estrogen Receptor Beta (ERβ) Agonism and Selectivity Studies

Research has extensively focused on 4-(4-hydroxycyclohexyl)phenol (B97357) and its structural analogs as selective estrogen receptor-β (ERβ) agonists (SERBAs). Activation of ERβ is being investigated for various therapeutic benefits, particularly for symptoms associated with menopause and neurodegenerative conditions, without the proliferative effects associated with estrogen receptor-alpha (ERα) activation. nih.govmdpi.com

A key characteristic of 4-(4-substituted cyclohexyl)phenols is their high selectivity for ERβ over ERα. Studies have demonstrated that modifications to the cyclohexyl ring can yield compounds with significant selectivity. For instance, a series of 4-(4-fluoroalkyl-cyclohexyl)phenols were all found to be more than 50-fold selective for ERβ over ERα. mdpi.com Further research into related analogs, such as (4-hydroxyphenyl) substituted polycyclic carbocycles, has produced compounds with even greater selectivity, reaching 377-fold and even 1,100-fold preference for ERβ. nih.gov One of the most potent and selective analogs, known as EGX358, demonstrates a remarkable 750-fold selectivity for ERβ over ERα, with an EC50 for ERβ of 27.4 nM. nih.gov This high degree of selectivity is crucial as it may allow for the therapeutic benefits of ERβ activation while avoiding the risks associated with ERα activation, such as increased cancer cell proliferation. nih.gov

Table 1: ERβ Selectivity of this compound Analogs

| Compound Class/Name | Selectivity (ERβ vs ERα) | Reference |

|---|---|---|

| 4-(4-fluoroalkyl-cyclohexyl)phenols | >50-fold | mdpi.com |

| 4-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-methanol | 377-fold | nih.gov |

| 7-(4-hydroxyphenyl)spiro[3.5]nonan-2-ol | 1,100-fold | nih.gov |

| EGX358 | 750-fold | nih.gov |

The selective activation of ERβ by compounds structurally related to this compound holds promise for the treatment of neurological and psychiatric disorders. ERβ is expressed in key brain regions, and its activation is associated with neuroprotective effects. researchgate.net

In a rat model of Parkinson's disease, the selective ERβ agonist AC-186 demonstrated significant neuroprotective effects. It prevented motor, cognitive, and sensorimotor gating deficits and reduced the loss of dopamine (B1211576) neurons in the substantia nigra in male subjects. guidechem.com Further studies on AC-186 have shown that it produces anti-inflammatory effects in the brain by reducing pro-inflammatory mediators. This action is believed to be a key mechanism contributing to its neuroprotective properties and is linked to its agonist effect on ERβ.

The therapeutic potential of selective ERβ modulation extends to psychiatric disorders. Clinical trial data suggests that adjuvant therapies with selective estrogen receptor modulators (SERMs) could be effective in reducing cognitive deficits and psychopathological symptoms in conditions like schizophrenia and bipolar disorder. researchgate.net For example, the SERM raloxifene (B1678788) has shown promise in improving cognitive impairment and symptoms in schizophrenia patients. researchgate.net While a clinical trial of the selective ERβ agonist LY500307 in men with schizophrenia found it to be safe and well-tolerated, it did not demonstrate significant effects on cognition or symptoms at the doses tested, suggesting that further research is needed to determine the optimal therapeutic strategy. nih.gov

ERβ is considered a significant drug target for enhancing memory consolidation, particularly in low-estrogen states such as post-menopause. mdpi.com ERβ is highly expressed in the hippocampus, a brain region critical for memory formation. nih.gov

Studies using animal models have consistently shown that activation of ERβ in the dorsal hippocampus is both sufficient and necessary for the consolidation of object recognition and spatial memories. nih.gov The potent and highly selective ERβ agonist EGX358 has been shown to facilitate the consolidation of object recognition memories in mice. nih.gov The mechanism for this enhancement involves the rapid activation of cell signaling pathways within the hippocampus. Specifically, ERβ agonists have been found to increase the phosphorylation of the p42 ERK (extracellular signal-regulated kinase), an action that is essential for their memory-enhancing effects. This indicates that selective ERβ agonists like this compound analogs can facilitate memory by directly influencing key molecular pathways in the brain.

Serotonin (B10506) and Noradrenalin Reuptake Inhibition (SNRI) Mechanisms

A comprehensive search of published scientific literature did not yield specific research findings on the activity of this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI) or its binding affinity for the human serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET).

Antimicrobial and Antifungal Research Applications

A comprehensive search of published scientific literature did not yield specific research findings on the antimicrobial or antifungal properties and applications of this compound.

Interaction with Microbial Cell Membranes leading to Disruption

Phenolic compounds, a class to which this compound belongs, are known to exert their antimicrobial effects through various mechanisms, with the disruption of the microbial cell membrane being a primary mode of action. The lipophilic nature of the phenol (B47542) group allows these compounds to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. nih.govmdpi.commdpi.com

The interaction of phenolic compounds with the cell membrane can also inhibit the function of membrane-embedded proteins, including enzymes and transport systems, further compromising cellular integrity and function. nih.gov For Gram-negative bacteria, phenolic compounds can destabilize the outer membrane by binding to lipopolysaccharides. nih.gov In Gram-positive bacteria, the absence of an outer membrane makes their cytoplasmic membrane more susceptible to the disruptive actions of these compounds. nih.gov While direct studies on this compound are limited, its phenolic structure suggests it likely shares these membrane-disrupting properties.

Mechanisms of Protein Denaturation and Enzyme Inactivation

The antimicrobial activity of phenolic compounds is also attributed to their ability to denature proteins and inactivate enzymes. The hydroxyl group on the phenol ring can form hydrogen bonds with the amino and carboxyl groups of amino acids in proteins, disrupting their secondary and tertiary structures. nih.gov This leads to a loss of the protein's native conformation and, consequently, its biological function.

Phenol and its derivatives can act as organic solvents, which can disrupt the hydrophobic interactions that are crucial for maintaining the proper folding of proteins in an aqueous environment. reddit.com By creating a more non-polar environment, these compounds can cause proteins to "turn inside out," with hydrophobic residues moving to the protein's exterior, leading to denaturation and precipitation. reddit.com This non-specific action affects a wide range of cellular proteins, including essential enzymes involved in metabolism and cell wall synthesis, contributing to the broad-spectrum antimicrobial activity of phenolic compounds.

Evaluation of Novel Pyrimidine (B1678525) Derivatives with Antimicrobial Activity

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. pharmascholars.comresearchgate.netnih.govias.ac.inresearchgate.net The pyrimidine ring is a key constituent of nucleic acids (cytosine, thymine, and uracil) and is found in various natural and synthetic compounds with therapeutic value. nih.gov